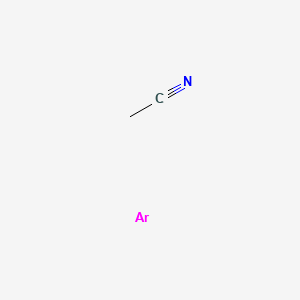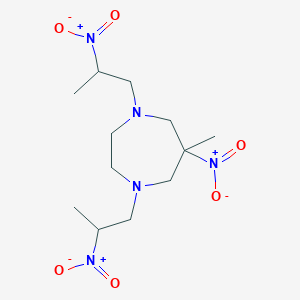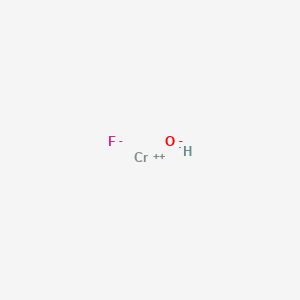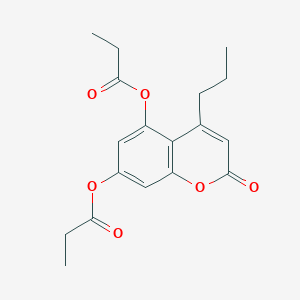
Acetonitrile--argon (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile–argon (1/1): is a compound consisting of acetonitrile and argon in a 1:1 ratioIt is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the production of pharmaceuticals and agricultural chemicals . Argon is a noble gas with the chemical symbol Ar, known for its inertness and lack of reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetonitrile is typically produced as a byproduct of the manufacture of acrylonitrile. The production process involves the ammoxidation of propylene in the presence of ammonia and a catalyst, resulting in the formation of acrylonitrile and acetonitrile .
Industrial Production Methods: In industrial settings, acetonitrile is separated from acrylonitrile through distillation. The acetonitrile is then purified to remove impurities and achieve the desired level of purity for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to form acetamide or acetic acid under specific conditions.
Reduction: Reduction of acetonitrile can yield ethylamine.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming compounds such as acetamidine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products:
Oxidation: Acetamide, acetic acid.
Reduction: Ethylamine.
Substitution: Acetamidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetonitrile is widely used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds and its relatively low reactivity . It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, acetonitrile is used in high-performance liquid chromatography (HPLC) as a solvent for the separation and analysis of biomolecules . It is also used in the synthesis of certain drugs and as a reagent in biochemical assays .
Industry: Acetonitrile is used in the production of batteries, particularly lithium-ion batteries, where it serves as a solvent for the electrolyte . It is also used in the manufacture of photographic film and in the extraction of fatty acids from animal and vegetable oils .
Wirkmechanismus
Acetonitrile exerts its effects primarily through its role as a solvent and reagent in various chemical reactions. Its high polarity and ability to dissolve a wide range of compounds make it an effective medium for chemical reactions . The molecular targets and pathways involved depend on the specific reaction or application in which acetonitrile is used .
Vergleich Mit ähnlichen Verbindungen
Methanol (CH₃OH): Like acetonitrile, methanol is a polar solvent used in organic synthesis.
Ethanol (C₂H₅OH): Ethanol is another polar solvent used in organic synthesis.
Dimethyl sulfoxide (DMSO, (CH₃)₂SO): DMSO is a polar aprotic solvent like acetonitrile, but it has a higher boiling point and is less volatile.
Uniqueness: Acetonitrile’s unique combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds makes it particularly valuable in applications such as HPLC and electrochemical synthesis . Its relatively low boiling point also makes it easy to remove from reaction mixtures by distillation .
Eigenschaften
CAS-Nummer |
190248-21-6 |
|---|---|
Molekularformel |
C2H3ArN |
Molekulargewicht |
80.9 g/mol |
IUPAC-Name |
acetonitrile;argon |
InChI |
InChI=1S/C2H3N.Ar/c1-2-3;/h1H3; |
InChI-Schlüssel |
DHLXEIZKSZEYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.[Ar] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)

![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)







